

Application Notes and Protocols for AG126 in Cell Culture

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Compound of Interest

Compound Name: AG126

Cat. No.: B1664419

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Introduction

AG126, also known as Tyrphostin **AG126**, is a tyrosine kinase inhibitor.[1][2] It functions by selectively inhibiting the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1 and ERK2), which are key components of the MAPK/ERK signaling pathway.[2][3] This pathway is crucial for regulating cell proliferation, differentiation, and survival. **AG126** has been utilized in research to study the effects of inhibiting the ERK pathway in various cellular processes, including inflammation and cell viability.[1][4] It has been shown to block the production of TNF- α and attenuate signaling through NF- κ B.[2][5]

Chemical Properties of AG126

A summary of the key chemical properties of **AG126** is provided in the table below.

Property	Value	Reference
Synonyms	Tyrphostin AG126	[2]
Molecular Formula	C ₁₀ H ₅ N ₃ O ₃	[2][6]
Molecular Weight	215.17 g/mol	[6]
CAS Number	118409-62-4	[2][6]
Appearance	Crystalline solid	[2]

Solubility and Storage

Proper dissolution and storage of **AG126** are critical for maintaining its activity and ensuring reproducible experimental results.

Solubility Data:

Solvent	Concentration	Reference
Dimethyl sulfoxide (DMSO)	≥ 60 mg/mL	[6]
N,N-Dimethylformamide (DMF)	10 mg/mL	[2]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[2]
Ethanol	0.15 mg/mL	[2]

Storage Recommendations:

- Powder: Store at -20°C for up to 3 years.[5][6]
- In Solvent: Store at -80°C for up to 1 year or at -20°C for up to 1 month.[5][6]

Experimental Protocols

Protocol 1: Preparation of AG126 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **AG126** in DMSO.

Materials:

- **AG126** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials

Procedure:

- Calculate the required mass of **AG126**:

- To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 215.17 \text{ g/mol} \times 1000 \text{ mg/g} = 2.15 \text{ mg}$
- Dissolution:
 - Aseptically weigh out 2.15 mg of **AG126** powder and transfer it to a sterile microcentrifuge tube.
 - Add 1 mL of sterile DMSO to the tube.
 - Vortex the solution until the **AG126** is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[5]
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -80°C.

Protocol 2: Treatment of Cells with AG126

This protocol provides a general procedure for treating cultured cells with **AG126**. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

- Cultured cells in appropriate cell culture vessels
- Complete cell culture medium
- **AG126** stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS), sterile

Procedure:

- Cell Seeding:
 - Seed cells in a multi-well plate or flask at a density that will ensure they are in the exponential growth phase at the time of treatment.
 - Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
- Preparation of Working Solution:
 - Thaw an aliquot of the **AG126** stock solution.
 - Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 25 µM **AG126** from a 10 mM stock:
 - $(10,000\ \mu\text{M}) \times V_1 = (25\ \mu\text{M}) \times (1000\ \mu\text{L})$
 - $V_1 = 2.5\ \mu\text{L}$ of the 10 mM stock solution.
 - Add 2.5 µL of the 10 mM **AG126** stock solution to 997.5 µL of pre-warmed complete cell culture medium.
 - Note: It is important to also prepare a vehicle control using the same concentration of DMSO as in the **AG126**-treated samples.
- Cell Treatment:
 - Remove the existing medium from the cultured cells.
 - Wash the cells once with sterile PBS.
 - Add the medium containing the desired concentration of **AG126** (or the vehicle control) to the cells.
 - Incubate the cells for the desired period (e.g., overnight).[\[1\]](#)

- Downstream Analysis:
 - Following incubation, the cells can be harvested and processed for various downstream analyses, such as Western blotting for p-ERK1/2, cell viability assays, or gene expression analysis.

Effective Concentrations of AG126 in Cell Culture

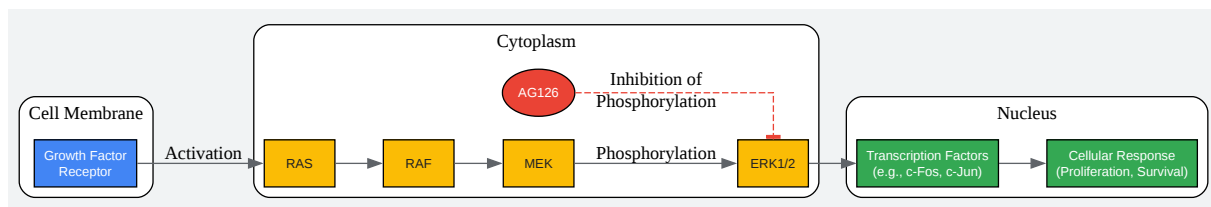
The effective concentration of **AG126** can vary depending on the cell type and the specific biological process being investigated.

Cell Line	Concentration Range	Effect	Reference
ARPE-19	10 μ M	Increased cell viability	[1]
ARPE-19	>10 μ M	Toxic to cells	[1]
BRMECs	0.1-100 μ M	Inhibited VEGF-induced proliferation	[1]
General	25-50 μ M	Inhibition of ERK1 and ERK2 phosphorylation	[1][2][5]

Visualizations

Signaling Pathway of AG126 Inhibition

The following diagram illustrates the mechanism of action of **AG126** in the MAPK/ERK signaling pathway.

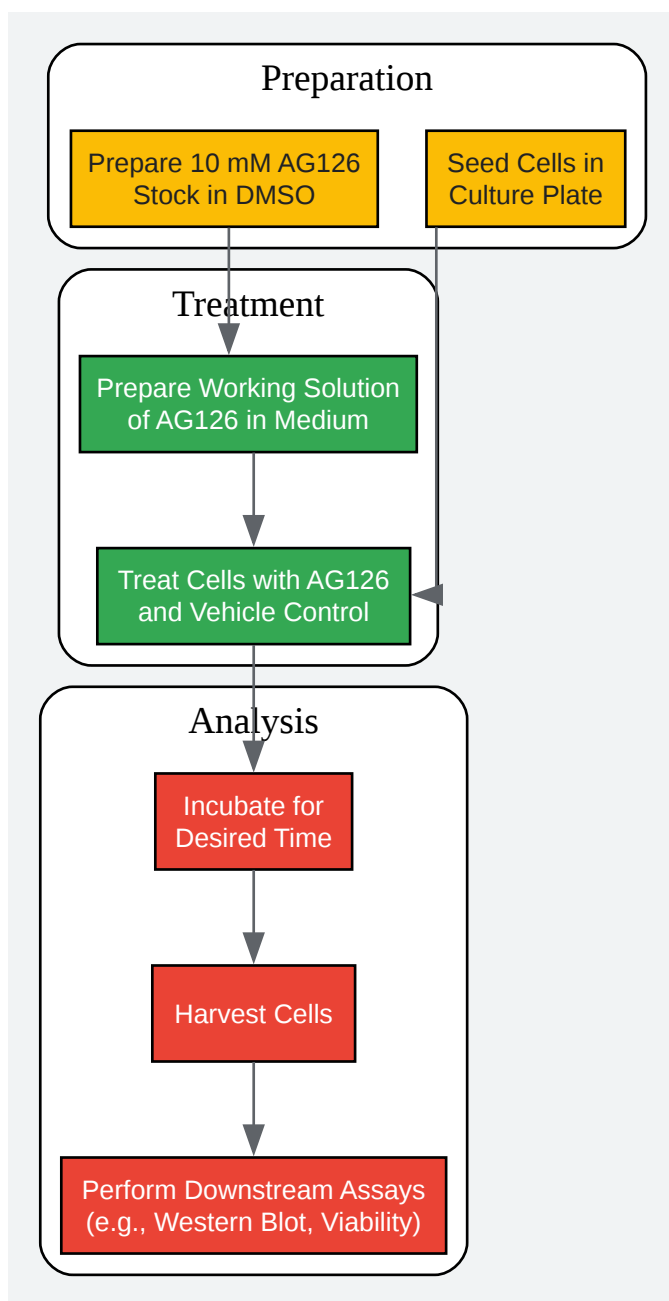


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Caption: **AG126** inhibits the phosphorylation of ERK1/2 in the MAPK pathway.

Experimental Workflow for **AG126** Treatment

The diagram below outlines the general workflow for a cell culture experiment involving **AG126** treatment.



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Caption: Workflow for treating cultured cells with **AG126**.

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